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Sirtuin modulator 1

Cat. No.: B1191634
M. Wt: 606.2
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtuin Modulator 1 is a high-quality chemical reagent designed for investigating the complex biology of sirtuins, a class of NAD+-dependent protein deacylases implicated in a wide array of fundamental cellular processes . Sirtuins regulate critical functions including metabolism, stress response, cell cycle progression, inflammation, and genome stability, making them attractive targets for research into aging, cancer, neurodegeneration, and metabolic diseases . The seven mammalian sirtuin isoforms (SIRT1-7) possess unique subcellular localizations and substrate specificities, allowing them to control diverse physiological and pathological pathways . This compound provides researchers with a tool to precisely modulate sirtuin activity in experimental models. Modulating sirtuin function can have profound effects on cellular phenotypes; for instance, sirtuin inhibition can induce hyperacetylation of cellular targets like p53 and α-tubulin, promoting apoptosis in certain cancer cells or protecting neurons in models of Parkinson's disease . The value of sirtuin modulators is context-dependent, as both activation and inhibition of specific sirtuins can be therapeutically desirable depending on the disease and target tissue . Research into sirtuin modulators is a rapidly advancing field with implications for developing new therapeutic strategies for human diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C31H32ClN5O2S2

Molecular Weight

606.2

Origin of Product

United States

Discovery and Preclinical Development of Sirtuin Modulator 1

Identification Approaches for Sirtuin Modulator 1

The identification of novel sirtuin modulators like this compound typically involves a combination of high-throughput screening, in silico methods, and fragment-based approaches aimed at discovering compounds that interact with specific sirtuin isoforms and modulate their enzymatic activity.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a primary method for identifying initial "hit" compounds from large chemical libraries. This approach involves rapidly assaying thousands to millions of compounds for their ability to activate or inhibit sirtuin activity in vitro. Fluorescent or luminescent assays are commonly employed in HTS due to their sensitivity and adaptability to automated systems mdpi.comnih.govmdpi.comnih.govacs.orgscienceopen.combpsbioscience.comsigmaaldrich.com.

For instance, fluorescent deacetylation assays using acetylated peptide substrates conjugated to a fluorophore are widely used. Sirtuin-mediated deacetylation of the substrate allows for subsequent enzymatic cleavage (often by trypsin) that releases the fluorophore, resulting in a detectable fluorescence signal nih.govresearchgate.netbpsbioscience.comsigmaaldrich.com. Alternatively, some continuous assays utilize substrates where the fluorescence changes directly upon deacylation, eliminating the need for a secondary development step mdpi.comscienceopen.com. The specific compound, this compound, was identified as a modulator of SIRT1 with an EC1.5 of < 1 μM, suggesting its potential was initially recognized through such screening efforts fishersci.fifishersci.co.ukmedchemexpress.comglpbio.comnordicbiosite.com.

HTS campaigns have successfully identified various classes of sirtuin modulators. For example, early HTS efforts using fluorescent assays led to the identification of resveratrol (B1683913) as a SIRT1 activator nih.gov. Later screens yielded compounds with significantly higher potency mdpi.com. Inhibitors targeting the NAD binding site or allosteric pockets have also been discovered through HTS mdpi.comnih.govfrontiersin.org.

The outcome of an HTS campaign is a set of "hit" compounds that show a desired level of activity in the primary assay. These hits then require further validation and characterization.

In Silico Screening and Computational Design

In silico screening and computational design play an increasingly important role in the discovery of sirtuin modulators, complementing experimental screening methods mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netplos.org. These methods leverage computational power to predict the binding affinity and potential activity of compounds based on the known or modeled three-dimensional structures of sirtuin enzymes.

Virtual screening (VS) involves docking large databases of chemical compounds into the active site or allosteric pockets of sirtuin isoforms to identify potential binders mdpi.comresearchgate.netresearchgate.netresearchgate.netplos.org. This approach can significantly reduce the number of compounds that need to be experimentally tested. Structure-based virtual screening (SBVS) utilizes the crystal structures of sirtuins, which have become increasingly available, to guide the search for compounds with complementary shapes and chemical properties mdpi.com. Ligand-based virtual screening (LBVS), on the other hand, uses the properties of known sirtuin modulators to find similar compounds in databases researchgate.net.

Computational methods also facilitate the design of novel sirtuin modulators. Techniques such as molecular dynamics simulations can provide insights into the dynamic interactions between sirtuins and potential ligands, aiding in the optimization of compound structures for improved potency and selectivity researchgate.netresearchgate.netplos.org. While specific in silico studies detailing the design or screening leading directly to this compound are not extensively reported in the provided sources, these computational approaches are standard in the field and likely contributed to the identification and refinement of lead series from which such a compound would emerge.

Fragment-Based Drug Discovery in Sirtuin Modulator Identification

Fragment-based drug discovery (FBDD) is another powerful strategy employed in the identification of sirtuin modulators mdpi.commedcraveonline.comacs.orgnih.govresearchgate.net. This method involves screening small chemical fragments (molecules with low molecular weight, typically < 300 Da) that bind weakly to the target protein. Once fragments that bind to specific sites on the sirtuin enzyme are identified, they can be grown or linked together to create more potent and selective lead compounds.

FBDD offers several advantages, including efficient sampling of chemical space and the ability to identify novel binding sites medcraveonline.com. Biophysical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and surface plasmon resonance (SPR) are commonly used to detect fragment binding and determine their binding sites medcraveonline.com.

Examples of FBDD in sirtuin research include the discovery of SIRT2 inhibitors by screening fragment libraries based on known inhibitors like suramin (B1662206) and nicotinamide (B372718) medcraveonline.comacs.orgnih.govresearchgate.net. By identifying fragments that bind near the NAD and substrate binding sites, researchers were able to design linked compounds with enhanced affinity and selectivity acs.orgnih.govresearchgate.net. While the direct application of FBDD to the discovery of the specific compound this compound is not detailed in the provided texts, this methodology represents a key approach in the broader effort to identify sirtuin modulators.

Initial Pre-screening and Characterization Methodologies

Following the initial identification of potential sirtuin modulators through screening methods, a series of pre-screening and characterization methodologies are employed to validate their activity, determine potency, and assess selectivity.

Biochemical Assay Development for Sirtuin Activity

Biochemical assays are fundamental for quantifying sirtuin enzymatic activity and characterizing the effects of potential modulators in a controlled in vitro environment nih.govresearchgate.netmdpi.comnih.govacs.orgscienceopen.combpsbioscience.combsmith.sciencegoogle.comsigmaaldrich.comroyalsocietypublishing.org. These assays typically involve incubating purified recombinant sirtuin enzymes with their substrates (e.g., acetylated peptides) and the essential cofactor NAD, in the presence or absence of the test compound.

Various detection methods are used in biochemical assays, including fluorescence-based assays, luminescence-based assays, and mass spectrometry nih.govresearchgate.netmdpi.comnih.govacs.orgscienceopen.combpsbioscience.comsigmaaldrich.comroyalsocietypublishing.org. As mentioned earlier, fluorescent assays using fluorophore-labeled substrates are common for measuring deacetylation activity nih.govresearchgate.netbpsbioscience.comsigmaaldrich.com. Luminescence-based assays, such as those using split-luciferase systems, offer high sensitivity for detecting sirtuin activity nih.gov. HPLC and mass spectrometry can directly measure the conversion of substrate to product, providing accurate quantification of enzyme activity acs.orgroyalsocietypublishing.org.

Biochemical assays are used to determine key parameters such as IC (half-maximal inhibitory concentration) for inhibitors and EC (half-maximal effective concentration) for activators, providing a measure of compound potency frontiersin.orgmdpi.comresearchgate.netacs.orgscienceopen.cominvivochem.cn. They are also essential for assessing the selectivity of a modulator across different sirtuin isoforms (SIRT1-SIRT7) mdpi.comfrontiersin.orgacs.orgmdpi.comnih.govresearchgate.netacs.orgscienceopen.com.

For example, studies on various sirtuin inhibitors have reported IC values determined through biochemical assays, demonstrating varying potencies and selectivities (See Table 1 for illustrative examples from the search results).

Table 1: Illustrative Biochemical Activity Data for Selected Sirtuin Modulators

CompoundTarget SirtuinAssay TypeIC / ECReference
ResveratrolSIRT1BiochemicalActivation reported nih.gov
EX-527SIRT1Biochemical60-100 nM (Inhibition) nih.gov
AGK2SIRT2Biochemical8 μM (Inhibition) frontiersin.org
CambinolSIRT1, SIRT2Biochemical~50 μM (Inhibition) frontiersin.orgacs.org
This compoundSIRT1Biochemical< 1 μM (EC1.5, Modulation) fishersci.fifishersci.co.ukmedchemexpress.comglpbio.comnordicbiosite.com

These assays are critical for initial compound characterization before moving to more complex cellular systems.

Cell-Based Assay Systems for Initial Characterization

Cell-based assay systems are indispensable for evaluating the activity and effects of sirtuin modulators in a more physiologically relevant context frontiersin.orgresearchgate.netpromega.com.aunih.govresearchgate.netbsmith.sciencenih.gov. These assays assess the ability of a compound to modulate sirtuin activity within living cells, taking into account cellular uptake, metabolism, and localization.

A common approach in cell-based assays is to measure the acetylation levels of known sirtuin substrates using techniques like Western blotting or immunofluorescence frontiersin.orgresearchgate.net. For instance, increased acetylation of p53 or α-tubulin can indicate inhibition of SIRT1 or SIRT2, respectively frontiersin.orgresearchgate.net. Conversely, decreased acetylation levels might suggest sirtuin activation.

Reporter gene assays are also used, where the expression of a luciferase or other reporter protein is linked to the activity of a sirtuin-regulated promoter or transcription factor promega.com.au. Changes in reporter activity upon compound treatment can indicate suin modulation.

Cell-based assays can provide valuable information on the cellular potency of sirtuin modulators and their ability to engage the target within a complex cellular environment. For example, studies have shown that sirtuin modulators identified through HTS can exhibit activity in cell-based assays using various cell lines, impacting processes like adipocyte differentiation and cytokine expression nih.gov. While specific cell-based assay data for this compound were not detailed in the provided sources, such assays would be a standard part of its preclinical characterization to confirm its activity observed in biochemical screens and investigate its effects on cellular sirtuin substrates.

Table 2: Illustrative Cell-Based Activity Data for Selected Sirtuin Modulators

CompoundTarget SirtuinCell LineMeasured EffectObservationReference
CambinolSIRT1, SIRT2NCI H460 cellsAcetylation of p53 and α-tubulinSignificantly increased acetylation levels frontiersin.org
AGK2SIRT2Cells (general)Acetylation of α-tubulinSignificantly increased acetylation levels frontiersin.org
SIRT1 activatorsSIRT1Mouse adipocytes, Human THP-1 monocytesLipid accumulation, TNF-alpha expressionReduced lipid content, Reduced TNF-alpha nih.gov

These initial characterization studies in biochemical and cell-based systems provide crucial data to support the potential of a sirtuin modulator and guide further preclinical investigations.

Structure-Activity Relationship (SAR) Research for this compound Optimization

Chemical Motifs Influencing Sirtuin Binding Affinity and Selectivity

Specific chemical motifs are crucial for the interaction of modulators with sirtuin enzymes. For instance, the β-naphthol nucleus is a key structural feature found in several sirtuin inhibitors, including sirtinol (B612090) and splitomicin (B548557) nih.gov. Indole rings have also been exploited in the development of potent sirtuin inhibitors like EX-527 nih.gov. The presence and position of various substituents on a core scaffold can significantly impact binding affinity and selectivity towards specific sirtuin isoforms nih.gov. SAR studies on compounds like sirtinol have led to the development of improved analogs with altered activity profiles nih.gov.

Table 1: Examples of Chemical Motifs and Associated Sirtuin Modulators

Chemical MotifExample CompoundSirtuin Target (Primary)
β-NaphtholSirtinolSIRT1, SIRT2
β-NaphtholSplitomicinSIRT2
IndoleEX-527SIRT1
ImidazothiazoleSRT1720SIRT1
QuinazolinedioneCompound 3 frontiersin.orgSIRT6

Investigation of Binding Pockets and Conformational Changes Induced by this compound

Sirtuins possess a conserved catalytic domain containing binding pockets for the NAD+ cofactor and the acetylated substrate nih.govmdpi.comnsf.gov. The NAD+ binding site can be further divided into sub-regions mdpi.com. Modulators can interact with these sites or with allosteric sites elsewhere on the enzyme ahajournals.orgbiorxiv.orgbiorxiv.org.

Structural studies, including X-ray crystallography and molecular dynamics simulations, provide insights into how modulators bind to sirtuins and the conformational changes they induce nih.govbiorxiv.orgresearchgate.net. For example, the binding of NAD+ and substrate to SIRT1 can induce a conformational change where a smaller domain rotates relative to the larger domain, transitioning from an "open" to a "closed" state mdpi.com. Some modulators are thought to stabilize specific enzyme conformations biorxiv.orgbiorxiv.org. For instance, the binding of certain activators can induce conformational changes in the flexible cofactor binding loop biorxiv.org. Inhibitors like EX-527 are suggested to bind to the nicotinamide binding cleft (C-pocket) in the active site after nicotinamide release, forming a stable complex that blocks product release nih.gov.

Mechanisms of Sirtuin Modulation: Allosteric and Competitive Interactions

Sirtuin modulators can exert their effects through different mechanisms, primarily allosteric or competitive interactions biorxiv.orgbiorxiv.org.

Allosteric Modulation: Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that affects the enzyme's activity ahajournals.orgbiorxiv.orgbiorxiv.org. For SIRT1, some activators are believed to bind to an allosteric domain, enhancing substrate binding affinity ahajournals.orgbiorxiv.org. However, the precise mechanism of action for some purported allosteric activators has been a subject of debate, with some studies suggesting substrate-dependent activation nih.govfrontiersin.org.

Competitive Interactions: Competitive inhibitors typically compete with either the NAD+ cofactor or the acetylated substrate for binding to the active site nih.govmdpi.com. Compounds mimicking the acetylated lysine (B10760008) substrate can competitively inhibit sirtuin deacetylation nih.gov. Similarly, inhibitors targeting the NAD+ binding site can increase the apparent Km for NAD+ mdpi.com. Nicotinamide, a byproduct of the sirtuin reaction, is an endogenous inhibitor that competes with NAD+ nih.govnsf.gov.

Mechanism-based activation, distinct from traditional allosteric modulation, involves modulators that co-bind with substrates and favor specific intermediate conformations in the catalytic cycle, potentially enhancing the rate of certain reaction steps biorxiv.orgbiorxiv.orgbiorxiv.org.

Strategies for Enhancing Isoform Selectivity and Potency of this compound

Achieving selectivity for a particular sirtuin isoform over others is a major goal in modulator design, as it can minimize off-target effects and improve therapeutic specificity mdpi.comfrontiersin.orgnih.gov. While sirtuins share a conserved catalytic domain, variations in their N- and C-terminal domains, as well as subtle differences in their active site channels and surrounding pockets, can be exploited to design selective modulators d-nb.infonih.govnsf.gov.

Strategies for enhancing isoform selectivity and potency include:

Structure-Based Design: Utilizing crystal structures of sirtuins bound to ligands to design compounds that make specific interactions with residues unique to the target isoform nih.govnih.govnsf.gov.

SAR Exploration: Systematically modifying chemical structures to identify motifs and substituents that confer selectivity nih.govfrontiersin.org. For example, replacing a cyano group with a carbethoxy group in certain compounds was shown to increase SIRT2 selectivity nih.gov.

Targeting Isoform-Specific Pockets: Designing compounds that bind to regions outside the highly conserved catalytic core, such as unique allosteric sites or selectivity pockets nih.govbiorxiv.orgmdpi.com. A "selectivity pocket" near the zinc-binding domain has been identified in SIRT2 nih.gov.

Optimizing Interactions with Flexible Regions: Designing modulators that interact favorably with flexible loops or domains that differ between isoforms and undergo conformational changes during catalysis nsf.govbiorxiv.org.

Table 2: Examples of Sirtuin Modulators and Their Selectivity

Compound NamePrimary TargetSelectivity Over Other SIRTs (Example)Reference
EX-527 (Selisistat)SIRT1~200-fold over SIRT2, ~500-fold over SIRT3 mdpi.com nih.govmdpi.com
SirReal2 (13a)SIRT2Minimal effects on SIRT1, SIRT3–6 nih.gov nih.gov
Compound 53 frontiersin.orgSIRT2250-fold over SIRT1, 223-fold over SIRT3 frontiersin.org frontiersin.org
Compound 58 mdpi.comSIRT5Improved selectivity over SIRT1/3 mdpi.com mdpi.com
OSS-128167 frontiersin.orgSIRT617-fold over SIRT1, 8-fold over SIRT2 frontiersin.org frontiersin.org

Enhancing potency involves optimizing interactions within the binding site to achieve lower IC50 or EC50 values. This can be achieved by improving shape complementarity, optimizing hydrogen bonding, van der Waals forces, and electrostatic interactions between the modulator and the enzyme thieme-connect.com.

Molecular Mechanisms of Sirtuin Modulator 1 Action

Direct Interaction with Sirtuin Enzymes

Sirtuin modulator 1 is characterized as a modulator of SIRT1. glpbio.comfishersci.atfishersci.co.ukmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comsigmaaldrich.commedchemexpress.commedchemexpress.comtargetmol.com The EC1.5 value of less than 1 μM indicates that this compound can influence SIRT1 activity at micromolar concentrations. glpbio.comfishersci.atfishersci.co.ukmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comtargetmol.com

Molecular Binding Sites and Specificity of this compound

Detailed information specifically on the molecular binding sites of this compound on SIRT1 was not found in the provided search results. Sirtuin enzymes, in general, bind to both their protein substrates (which contain acetylated lysine (B10760008) residues) and the cofactor NAD+. The mechanism of deacetylation involves NAD+ cleavage. While this compound is noted as a SIRT1 modulator, the precise residues or domains it interacts with on the SIRT1 enzyme to exert its effect are not specified in the available information. The search results indicate its primary activity is on SIRT1, with less potent activities mentioned for SIRT2 and SIRT3 in the context of other modulators like SRT 1720. medchemexpress.com

Allosteric Regulation and Conformational Dynamics

Information specifically detailing whether this compound acts via allosteric regulation or the specific conformational dynamics it induces in SIRT1 was not found in the provided search results. Sirtuin enzymes are known to be subject to allosteric regulation by various molecules that can bind to sites distinct from the active site, influencing enzyme activity and conformation. However, the specific allosteric effects or conformational changes induced by this compound have not been detailed in the retrieved information.

Downstream Cellular and Molecular Pathway Perturbations

Modulation of sirtuin activity, particularly SIRT1, by compounds like this compound can lead to widespread effects on cellular processes regulated by sirtuins. medchemexpress.commedchemexpress.com These processes include the regulation of transcription, apoptosis, inflammation, stress resistance, and energy metabolism. medchemexpress.com

Epigenetic Modifications and Chromatin Remodeling

Sirtuins, including SIRT1, play a significant role in epigenetic modifications and chromatin remodeling through their protein deacetylase activity. medchemexpress.commedchemexpress.comdbaitalia.it By removing acetyl groups from histone and non-histone proteins, sirtuins can alter chromatin structure and influence the accessibility of DNA to transcriptional machinery. medchemexpress.commedchemexpress.comdbaitalia.it Epigenetic changes, such as histone modifications, are known to impact gene expression by altering chromatin structure or recruiting histone modifiers. medchemexpress.com

Histone Deacetylation Patterns (e.g., H3K9, H3K16)

Specific data on the precise histone deacetylation patterns, such as the deacetylation status of histone H3 at lysine 9 (H3K9) or lysine 16 (H3K16), directly influenced by this compound were not found in the provided search results. Sirtuins are known to deacetylate various histone lysine residues, contributing to gene silencing or activation depending on the specific residue and genomic context. While sirtuins in general are involved in histone deacetylation, the specific targets of this compound in terms of histone marks were not detailed.

Influence on Gene Expression Programs

Information specifically detailing the comprehensive gene expression programs influenced by this compound was not available in the provided search results. Sirtuins regulate gene transcription through epigenetic mechanisms, including the deacetylation of histones and transcription factors. medchemexpress.comdbaitalia.it Changes in histone acetylation patterns mediated by sirtuin modulation can lead to alterations in the expression levels of numerous genes. While sirtuins are known to suppress gene transcription by epigenetic mechanisms, specific gene targets modulated by this compound were not identified in the search results. medchemexpress.com

Regulation of Key Transcription Factors

SIRT1 exerts significant control over the activity of various transcription factors, thereby influencing diverse cellular functions such as stress response, metabolism, inflammation, and cell fate decisions. Its deacetylase activity can directly alter the conformation, localization, stability, or interaction of these transcription factors with DNA or co-regulators.

Modulation of p53 Activity

SIRT1 is a well-established regulator of the tumor suppressor protein p53. SIRT1 deacetylates p53 at several lysine residues, notably lysine 382, and potentially lysines 370 and 373 nih.gov. This deacetylation by SIRT1 typically leads to the inhibition of p53's transcriptional activity. The interaction between SIRT1 and p53 is particularly important in the cellular response to stress stimuli, such as DNA damage and oxidative stress. By reducing p53 activity, SIRT1 can influence downstream processes regulated by p53, including cell cycle arrest, senescence, and apoptosis. Some research indicates a context-dependent role for SIRT1 in modulating cell survival signals initiated by p53.

Impact on FOXO Family of Transcription Factors

The FOXO (Forkhead box O) family of transcription factors, including FOXO1, FOXO3a, and FOXO4, are also key substrates of SIRT1 nih.govnih.gov. SIRT1-mediated deacetylation of FOXO proteins can enhance their transcriptional activity on a subset of target genes, particularly those involved in promoting stress resistance and antioxidant defense mechanisms. Examples of such target genes include those encoding antioxidant enzymes like SOD2, catalase, and hemeoxygenase-1 (HO-1). Beyond direct deacetylation, SIRT1 can also influence FOXO activity by affecting their nuclear localization and potentially altering their spectrum of target genes. The interplay between SIRT1 and FOXO factors is critical for cellular survival under conditions of oxidative stress and plays a role in metabolic regulation.

Regulation of NF-κB Signaling Pathways

SIRT1 has been shown to negatively regulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses nih.gov. A primary mechanism involves the direct deacetylation of the RelA/p65 subunit of NF-κB, specifically at lysine 310 nih.gov. This deacetylation by SIRT1 can suppress the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory genes. This regulatory axis is significant in modulating inflammatory processes. Furthermore, SIRT1 can indirectly impact NF-κB signaling through the activation of other pathways, such as the AMP-activated protein kinase (AMPK) pathway nih.gov.

Influence on HIF-1α and Hypoxia Response Pathways

SIRT1 interacts with and deacetylates Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that mediates cellular adaptation to hypoxic conditions nih.gov. The precise outcome of SIRT1-mediated deacetylation on HIF-1α activity appears complex and may vary depending on the cellular context. Some studies suggest that SIRT1 can inhibit HIF-1α activity by blocking the recruitment of co-activators like p300 or promoting HIF-1α degradation nih.gov. Conversely, other research indicates that SIRT1 can contribute to HIF-1α stability or even activation. This interaction is relevant for regulating cellular responses to low oxygen levels and oxidative stress nih.gov.

Modulation of CREB-Related Transcriptional Activity

SIRT1 can modulate the transcriptional activity associated with the cAMP Response Element-Binding protein (CREB), primarily through its interaction with the CREB-regulated transcription coactivator 1 (CRTC1), also known as TORC1. SIRT1 deacetylates and activates CRTC1, which in turn promotes the interaction of CRTC1 with CREB. This enhanced interaction facilitates the transcription of CREB target genes, including those important for neuronal function and survival, such as Brain-Derived Neurotrophic Factor (BDNF). This indirect modulation of CREB activity by SIRT1 is implicated in neuroprotective mechanisms.

Based on the available search results, it is not possible to generate a comprehensive article focusing solely on the chemical compound "this compound" and its specific molecular mechanisms as outlined. The search queries did not yield sufficient specific information directly linking a compound explicitly named "this compound" to the detailed regulation of SREBP, STAT3, the AMPK-mTOR pathway, Akt signaling, or the deacetylation of autophagy-related proteins like Beclin-1 and ATGs.

The term "this compound" may refer to a compound that is not widely indexed under this specific name in the public scientific literature and databases accessible through the search. While information on sirtuins and general sirtuin modulators, as well as the specified downstream pathways and proteins, is available, the crucial direct connection to "this compound" is not established in the search results.

Therefore, generating a detailed, scientifically accurate article strictly adhering to the provided outline and focusing solely on the mechanisms of "this compound" is not feasible with the current information.

"this compound" is not a recognized specific chemical compound with a unique PubChem identifier or associated detailed preclinical research data. The term "sirtuin modulator" refers to a broad class of compounds that can affect the activity of sirtuin enzymes. Without a specific chemical name or identifier for the compound you are interested in, it is not possible to provide detailed, scientifically accurate content regarding its specific biological effects, detailed research findings, or a PubChem CID.

To generate the article you requested, please provide the specific chemical name or identifier of the sirtuin modulator compound you wish to focus on.

Biological Effects of Sirtuin Modulator 1 in Preclinical Models

Cellular Stress Response and Autophagy Studies

Regulation of Autophagic Flux and Lysosomal Function

SIRT1 is recognized for its significant influence on autophagy, a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates. Studies indicate that Sirtuin modulator 1, by activating SIRT1, can enhance autophagic flux. This enhancement is mediated through the modulation of key autophagy-related proteins and signaling pathways.

Research suggests that SIRT1 positively regulates autophagy by increasing the levels of ATG proteins, such as ATG5, ATG7, and ATG8. frontiersin.orgnih.gov Furthermore, SIRT1 activation can promote autophagy by activating AMP-activated protein kinase (AMPK) and suppressing the mammalian target of rapamycin (B549165) (mTOR) pathway, both of which are critical regulators of autophagy initiation and progression. frontiersin.orgnih.govmdpi.com Preclinical findings in embryonic stem cells under oxidative stress demonstrated that SIRT1 positively regulates autophagy and mitochondrial function, partly through the class III PI3K/Beclin 1 and mTOR pathways. researchgate.net Inhibition of SIRT1 in these cells led to decreased autophagy induction. researchgate.net

While the direct impact of this compound on lysosomal function is often discussed in conjunction with autophagy due to the fusion of autophagosomes with lysosomes, research on SIRT1 indicates its involvement in coordinating the autophagy-lysosomal pathway. frontiersin.org Transcription factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy, is regulated by mTORC1, and SIRT1's influence on mTOR may indirectly affect TFEB activity and, consequently, lysosomal function. frontiersin.orgmdpi.com

Mechanisms of Apoptosis and Ferroptosis Modulation

This compound, through its activation of SIRT1, has demonstrated the ability to modulate both apoptosis and ferroptosis in preclinical settings. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and defense. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. wjgnet.comnih.govfrontiersin.org

SIRT1 is known to regulate the activity of p53, a key protein involved in both apoptosis and cell cycle arrest. nih.govspandidos-publications.com Deacetylation of p53 by SIRT1 can reduce its activity, potentially limiting stress-induced apoptosis and promoting cell survival in certain contexts, such as tissue injury where repair and regeneration are critical. spandidos-publications.commedarhive.ru In cardiac tissue, SIRT1 negatively regulates pro-apoptotic proteins like Bax and positively regulates anti-apoptotic proteins like Bcl-xL through FOXO activation. medarhive.ru

Regarding ferroptosis, recent studies highlight SIRT1's potential in inhibiting this form of cell death by influencing pathways related to glutathione (B108866) synthesis, antioxidant mechanisms, and iron metabolism. nih.gov SIRT1 can modulate key ferroptosis-related proteins through deacetylation, enhancing cellular resilience against ferroptotic cell death. nih.gov Activation of the SIRT1/Nrf2 pathway, for instance, can mitigate ferroptosis by upregulating ferritin and ferritin heavy chain 1 (FTH1) and downregulating the iron import protein divalent metal transporter 1 (DMT1). nih.gov Furthermore, SIRT1 over-expression has been shown to suppress ferroptosis by influencing targets like p53, the deacetylation of which suppresses ferroptosis. researchgate.net The SIRT1/Nrf2 axis can also prevent lipid peroxidation, a key contributor to ferroptosis. researchgate.net

Impact on Cellular Senescence Processes

Cellular senescence, a state of stable cell cycle arrest, is implicated in aging and various age-related diseases. Preclinical research suggests that this compound, by activating SIRT1, can impact cellular senescence processes. nih.govjournalbonefragility.combmbreports.org

SIRT1 modulates cellular senescence through the deacetylation of various signaling molecules, including FOXO, NFκB, and p53. bmbreports.org Specifically, SIRT1 deacetylates FOXO3 and FOXO4, potentiating FOXO-induced cell cycle arrest. nih.govbmbreports.org It also deacetylates multiple sites on the p53 protein, which can suppress oncogene- or stress-induced cellular senescence. nih.govbmbreports.orgkjpp.net Overexpression of SIRT1 has been shown to delay the senescence of bone marrow-derived mesenchymal stem cells. bmbreports.org Conversely, inhibition or downregulation of SIRT1 has been reported to induce premature senescence-like phenotypes, often linked to increased p53 acetylation. kjpp.net

The suppression of cellular senescence by SIRT1 is thought to be mediated primarily through the prevention of telomere attrition and the promotion of DNA damage repair, crucial processes for maintaining genome integrity. bmbreports.org

Anti-Inflammatory and Immunomodulatory Research

This compound, through its action on SIRT1, exhibits significant anti-inflammatory and immunomodulatory effects in preclinical models. SIRT1 plays a critical role in regulating inflammatory responses through various mechanisms and interactions with key signaling pathways and immune cells. frontiersin.orgnih.govgenominfo.orgspandidos-publications.comnih.gov

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

A key aspect of this compound's anti-inflammatory effect is its ability to regulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). frontiersin.orgspandidos-publications.comnih.govnih.govmdpi.com

SIRT1 primarily regulates inflammation through pathways involving NF-κB, AMPK, p53, and NLRP3. frontiersin.orgnih.gov SIRT1 can suppress inflammation by interacting with NF-κB p65 and deacetylating it, thereby inhibiting NF-κB-associated transcription and reducing the secretion of LPS-stimulated TNF-α. frontiersin.orgnih.gov Research shows that SIRT1 activation enhances deacetylation of the p65 protein, inhibiting TNF-α-induced NF-κB transcriptional activation. frontiersin.org Furthermore, SIRT1 inhibits inflammation by decreasing pro-inflammatory cytokines like IL-6, IL-1β, and ICAM-1 in various cell types. frontiersin.orgnih.gov

SIRT1 can also reduce histone H3K9 and H3K16 acetylation in the promoters of IL-6 and TNF-α, directly blocking their expression. nih.gov Studies have confirmed that SIRT1 accumulation in the promoters of IL-1β and TNF-α during sepsis-induced inflammation enhances H3K16 deacetylation. nih.gov

Preclinical data also suggests that SIRT1 can indirectly regulate NF-κB signaling and inhibit inflammation by activating AMPK, which is an important NF-κB inhibitor. nih.gov

Modulation of Immune Cell Function (e.g., Macrophages, T Cells)

This compound's impact extends to the modulation of immune cell function, including macrophages and T cells. SIRT1 has critical roles in inflammatory processes by influencing inflammatory cells. frontiersin.orgnih.gov

SIRT1 can reduce macrophage activation by stabilizing the p53 pathway. frontiersin.orgnih.gov It also influences macrophage function through the NF-κB, AMPK, and p53 pathways. frontiersin.org SIRT1 activation and AMPK activity in macrophages can lead to NLRP3 inflammasome inhibition. frontiersin.org SIRT1 also suppresses the inflammatory phenotype of macrophages and downregulates pro-inflammatory cytokine production through NF-κB deacetylation. nih.gov

In the context of T cells, SIRT1 plays a central role in regulating T cell differentiation to modulate inflammatory signaling. frontiersin.orgnih.gov For example, SIRT1 in dendritic cells (DCs) is crucial for regulating T cell differentiation. frontiersin.org SIRT1 knockout in DCs has been shown to restrain the generation of anti-inflammatory regulatory T cells (Tregs) while driving the development of pro-inflammatory T helper type 1 (Th1) cells, enhancing T-cell-mediated anti-microbial inflammatory responses. frontiersin.org SIRT1 has also been shown to inhibit T cell activation, and its deficiency can lead to a breakdown of T cell tolerance, potentially promoting autoimmune diseases. nih.gov SIRT1 inhibits the AP-1 signaling pathway, mainly through the deacetylation of c-Jun, thereby inhibiting T cell activation and proliferation. frontiersin.org

Impact on Inflammasome Signaling Pathways

This compound, by activating SIRT1, has been shown to impact inflammasome signaling pathways. Inflammasomes are multiprotein complexes that play a key role in the innate immune system by activating inflammatory caspases and inducing the maturation and secretion of pro-inflammatory cytokines like IL-1β. frontiersin.orgspandidos-publications.com

SIRT1 has an established role in anti-inflammatory effects via the NLRP3 pathway. frontiersin.orgnih.gov Preclinical studies have demonstrated that SIRT1 activation can modulate inflammasome expression and signaling. neurology.orgnih.govresearchgate.net For instance, in a rodent model of ischemic stroke, increased expression of SIRT1 was associated with a reduction in the expression of inflammatory markers and modulated the NFκB pathway towards mitigating inflammasome signaling and cellular apoptosis. neurology.orgnih.govresearchgate.net

Neurobiological Effects and Neuroprotection Research

Research into the neurobiological effects of this compound in preclinical models has primarily focused on its potential in neurodegenerative conditions, particularly Alzheimer's disease.

Promotion of Neuronal Survival and Plasticity

Research findings specifically detailing the direct effects of this compound on the promotion of neuronal survival and plasticity in preclinical models were not found in the provided search results.

Studies in Neurodegenerative Disease Animal Models (e.g., Huntington’s Disease, Alzheimer’s Disease, Parkinson’s Disease)

Studies have investigated this compound (SRT3025 Hydrochloride) in a transgenic mouse model of Alzheimer's disease. In the FXFAD-ApoE4 transgenic mouse model, administration of this compound at a dose of 20 mg/kg twice daily was shown to increase sirtuin 1 (SIRT1) levels in the hippocampus. targetmol.cn This increase in SIRT1 levels was associated with improvements in cognition in this Alzheimer's disease mouse model. targetmol.cnmedchemexpress.com

While sirtuin modulators, in general, have been implicated in research related to Huntington's disease and Parkinson's disease, specific research findings for this compound in animal models of these particular diseases were not detailed in the provided search results. targetmol.cnselleckchem.commedchemexpress.com

Presented below is a summary of findings regarding this compound in the Alzheimer's disease model:

Preclinical ModelCompound NameDosage RegimenObserved Effect on SIRT1Observed Effect on CognitionReference
FXFAD-ApoE4 Transgenic Mouse ModelThis compound (SRT3025 Hydrochloride)20 mg/kg twice dailyIncreased SIRT1 levels in hippocampusImproved cognition targetmol.cnmedchemexpress.com

Effects on Ischemic Brain Injury Models

Research findings specifically detailing the effects of this compound on ischemic brain injury models in preclinical studies were not found in the provided search results.

Influence on Neurogenesis and Synaptic Function

Research findings specifically detailing the influence of this compound on neurogenesis and synaptic function in preclinical models were not found in the provided search results.

Cardiovascular System Research in Preclinical Models

Research findings specifically detailing the effects of this compound on the cardiovascular system in preclinical models were not found in the provided search results.

Endothelial Function and Vascular Remodeling Studies

Research findings specifically detailing the effects of this compound on endothelial function and vascular remodeling in preclinical studies were not found in the provided search results.

Based on the available information from the performed searches, there is no widely recognized chemical compound consistently identified and studied in the scientific literature explicitly under the name "this compound" with detailed research findings across the specific preclinical areas outlined (myocardial hypertrophy, atherosclerosis, hypertension, aging, and anti-cancer mechanisms).

Therefore, it is not possible to generate a scientifically accurate and detailed article focusing solely on a compound explicitly named "this compound" that adheres strictly to the provided outline and content requirements. The term "Sirtuin modulator" is a broad category, and research in these areas typically refers to specific compounds by their chemical names or experimental codes, rather than a generic "this compound".

Without specific research findings tied to a compound explicitly identified as "this compound" within the requested biological contexts, generating the article as instructed is not feasible.

Anti-Cancer Research (Focus on Cellular and Molecular Mechanisms, excluding clinical trials)

Modulation of Apoptosis and Cell Cycle in Cancer Cells

Modulating SIRT1 activity has demonstrated significant effects on apoptosis and cell cycle regulation in various cancer cell lines. The role of SIRT1 in these processes can be complex and context-dependent, sometimes acting as a tumor promoter by inhibiting apoptosis and promoting cell survival, while in other contexts, its inhibition can induce cell death nih.govmdpi.com.

Studies have shown that inhibition of SIRT1 can induce apoptosis in various cancer cell types. For instance, inhibition of SIRT1 by small molecules or knockdown using siRNA has been reported to trigger apoptosis in breast cancer cells mdpi.comresearchgate.net. This pro-apoptotic effect is often associated with the acetylation and activation of key proteins like p53 and p73, which are critical regulators of apoptosis and cell cycle arrest mdpi.comfrontiersin.org. SIRT1 is known to deacetylate p53, thereby reducing its ability to induce cell cycle arrest and apoptosis in response to DNA damage mdpi.com. Therefore, inhibiting SIRT1 can restore p53 function, leading to increased apoptosis and cell cycle arrest mdpi.comfrontiersin.org.

Furthermore, SIRT1 can influence apoptosis by modulating the activity of FOXO transcription factors. While SIRT1 can deacetylate and activate FOXO, promoting the synthesis of protective enzymes and potentially cell survival, it can also inhibit FOXO1-induced apoptosis in some contexts researchgate.netfrontiersin.org. The balance of these interactions appears crucial in determining the cellular outcome.

In addition to apoptosis, SIRT1 modulation affects the cell cycle. Inhibition of SIRT1 has been shown to induce cell cycle arrest in the G1 phase in certain cancer cells mdpi.com. This arrest prevents uncontrolled proliferation, a hallmark of cancer. The impact on the cell cycle is often linked to the activation of tumor suppressor pathways, such as the p53 pathway, which can halt the cell cycle to allow for DNA repair or trigger apoptosis if the damage is irreparable mdpi.comfrontiersin.org.

Data from preclinical studies highlight the potential of targeting SIRT1 to induce cell death and inhibit proliferation. For example, a small molecule SIRT1 inhibitor, JGB1741, showed potent inhibitory effects on the proliferation of human metastatic breast cancer cells (MDA-MB 231) with an IC₅₀ of 0.5 μM researchgate.net. This inhibition was associated with increased acetylation of histone H3 (K9) and p53 (K382), cytochrome c release, modulation of the Bax/Bcl2 ratio, and PARP cleavage, all indicative of apoptosis induction researchgate.net.

Here is a summary of some findings on the effects of SIRT1 modulation on apoptosis and cell cycle in preclinical cancer models:

Cancer Cell Line(s)SIRT1 ModulationObserved Effect (Apoptosis/Cell Cycle)Key Mechanism(s) InvolvedSource
Breast cancer cells (MDA-MB 231)InhibitionIncreased apoptosis, decreased proliferation, cell cycle arrestIncreased p53 acetylation, Bax/Bcl2 modulation, PARP cleavage researchgate.net
Glioma cells (U87MG, LN-299)Inhibition (EX-527)Decreased proliferation, anchorage-independent colony formation, apoptosisp53 and acetylated-p53 upregulation, caspase activation frontiersin.org
Ovarian carcinoma cellsInhibition (EX-527)Decreased colony formationNot explicitly detailed in snippet tandfonline.com
Lung cancer cellsInhibition (Sirtinol)Cell cycle arrest (G1 phase), apoptotic cell deathNot explicitly detailed in snippet mdpi.com

Mechanisms of Tumor Growth Inhibition in Xenograft Models

Preclinical studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide valuable insights into the effects of SIRT1 modulators on tumor growth in a living system. The outcomes of these studies have varied, with SIRT1 modulation sometimes inhibiting and sometimes promoting tumor growth, depending on the specific cancer type, the modulator used (activator or inhibitor), and the experimental context aacrjournals.orgresearchgate.netnih.govtandfonline.com.

In some xenograft models, inhibition of SIRT1 has demonstrated significant antitumor effects. For example, inhibition of SIRT1 activity, either through genetic knockdown or pharmacological inhibitors like cambinol, impaired tumor cell growth in hepatocellular carcinoma (HCC) xenograft models aacrjournals.org. This inhibition resulted in a lower tumor burden in treated animals aacrjournals.org. Similarly, the SIRT1 inhibitor EX-527 has been shown to decrease tumor growth in xenograft models of endometrial and lung cancer tandfonline.comnih.gov. In Burkitt lymphoma and chronic myeloid leukemia xenografts, SIRT1 inhibition also inhibited tumor growth tandfonline.com.

Conversely, some studies have reported that inhibiting SIRT1 can promote tumor growth in xenograft models. For instance, treatment with the SIRT1 inhibitor EX-527 increased tumor growth in a pancreatic cancer PANC-1 xenograft model, despite showing increased cytotoxicity in PANC-1 cells in vitro nih.gov. This highlights the complex in vivo environment and the potential for differential effects compared to in vitro studies.

SIRT1 activation has also been investigated in xenograft models. SRT1720, a SIRT1 activator, has been reported to reduce breast and pancreatic tumors in xenograft mouse studies researchgate.net. However, the effectiveness and specificity of some SIRT1 activators have been questioned researchgate.net.

The mechanisms underlying the effects of SIRT1 modulation on tumor growth in xenograft models are diverse and often involve the regulation of pathways crucial for cancer cell survival, proliferation, and angiogenesis. Inhibition of SIRT1 can lead to tumor growth inhibition by inducing apoptosis and senescence, as observed in HCC models aacrjournals.org. It can also affect the tumor microenvironment and immune responses, although the specifics can vary frontiersin.org. In some cases, the effect on tumor growth is linked to the modulation of EMT, which is critical for tumor invasion and metastasis tandfonline.com.

Here's a summary of findings from xenograft models:

Cancer Type (Xenograft Model)SIRT1 ModulationObserved Effect on Tumor GrowthSpecific Modulator (if mentioned)Source
Hepatocellular Carcinoma (HCC)InhibitionImpaired tumor growth, lower tumor burdenKnockdown, Cambinol aacrjournals.org
Endometrial cancerInhibitionDecreased tumor growthEX-527 tandfonline.comnih.gov
Lung cancerInhibitionDecreased tumor growthEX-527 tandfonline.comnih.gov
Burkitt lymphomaInhibitionInhibited growthCambinol tandfonline.com
Chronic myeloid leukemiaInhibitionInhibited growthTenovin-6 tandfonline.com
Pancreatic cancer (PANC-1)InhibitionIncreased tumor growthEX-527 nih.gov
Breast cancerActivationReduced tumor sizeSRT1720 researchgate.net
Pancreatic cancerActivationReduced tumor sizeSRT1720 researchgate.net

Research on Metastasis Suppression and Epithelial-Mesenchymal Transition

SIRT1 has been implicated in the regulation of epithelial-mesenchymal transition (EMT), a crucial process for cancer metastasis nih.govfrontiersin.org. EMT allows cancer cells to acquire migratory and invasive properties, facilitating their spread to distant sites frontiersin.org. Research on the role of SIRT1 in EMT and metastasis has yielded complex and sometimes contradictory results, suggesting context-dependent functions tandfonline.com.

Several studies indicate that SIRT1 can suppress EMT and metastasis. In breast cancer cells, reduced SIRT1 levels led to increased metastases in nude mice nih.gov. SIRT1 is thought to reduce EMT by deacetylating Smad4 and repressing the effect of TGF-β signaling on MMP7, an enzyme involved in degrading the extracellular matrix nih.gov. This action helps maintain E-cadherin at cell-cell junctions, which is characteristic of an epithelial phenotype nih.gov. Similarly, SIRT1 has been shown to suppress hypoxia-induced EMT in nasal polyp formation by deacetylating HIF-1α frontiersin.org. In oral squamous cell carcinoma, overexpression or activation of SIRT1 inhibited migration, invasion, and metastasis, with associated changes in E-cadherin and mesenchymal markers frontiersin.org.

Conversely, other studies suggest that SIRT1 can promote EMT and metastasis in certain cancer types. In pancreatic cancer, SIRT1 regulates EMT and tumor progression through interactions with proteins like MBD1 and Twist, facilitating the suppression of E-cadherin transcription mdpi.com. SIRT1 has also been reported to promote EMT in melanoma by downregulating E-cadherin frontiersin.org. In colorectal cancer, SIRT1, along with the transcription factor FRA-1, has been implicated in activating EMT frontiersin.org.

The conflicting findings suggest that the role of SIRT1 in EMT and metastasis is highly dependent on the specific cancer type and the molecular context. The balance of interactions with various signaling pathways and transcription factors involved in EMT likely determines the ultimate outcome.

Here are some research findings on SIRT1's influence on EMT and metastasis:

Cancer TypeSIRT1 ModulationEffect on EMT/MetastasisProposed Mechanism(s)Source
Breast cancerReduced levelsIncreased metastasisDeacetylation of Smad4, repression of TGF-β/MMP7 pathway nih.gov
Pancreatic cancerRegulationInfluences EMT/invasionInteraction with MBD1 and Twist, E-cadherin suppression mdpi.com
Nasal polyp formationSuppressionSuppresses hypoxia-induced EMTDeacetylation of HIF-1α frontiersin.org
Oral squamous cell carcinomaOverexpression/ActivationInhibits migration, invasion, metastasisHypoacetylation of SMAD4, inhibition of TGF-β/MMP7 frontiersin.org
MelanomaPromotionPromotes EMTDownregulation of E-cadherin frontiersin.org
Colorectal cancerActivationActivates EMTInteraction with FRA-1 frontiersin.org
Chemotherapy-resistant esophageal cancer cellsInhibition (EX-527)Suppressed cell migration, inhibited EMTNot explicitly detailed in snippet tandfonline.com

Influence on Chemoresistance and Metabolic Reprogramming in Cancer Cells

SIRT1 plays a significant role in modulating chemoresistance and metabolic reprogramming in cancer cells, contributing to their survival and ability to evade the effects of therapeutic agents mdpi.comnih.govwjgnet.com. Cancer cells often undergo metabolic alterations to support their rapid proliferation and survival in challenging tumor microenvironments, including those with limited nutrients and oxygen nih.gov.

SIRT1 has been linked to chemoresistance through various mechanisms. In prostate cancer, SIRT1 fosters chemoresistance through metabolic reprogramming, immune modulation, and enhanced DNA repair mdpi.com. In pancreatic cancer, SIRT1 influences chemoresistance through its interaction with hypoxic exosomal circular RNA, leading to increased levels of SIRT1, which then stabilizes HIF1α and promotes glycolytic metabolism, contributing to resistance against drugs like gemcitabine (B846) mdpi.com.

Metabolic reprogramming is a hallmark of cancer, with many tumors relying on altered glucose and lipid metabolism mdpi.comnih.gov. SIRT1, as an NAD+-dependent deacetylase, is a key regulator of numerous metabolic pathways nih.govmdpi.com. It can drive mitochondrial biogenesis and de novo lipogenesis, supporting the lipid synthesis required for cancer cell growth mdpi.com. SIRT1 also modulates the activity of transcription factors involved in metabolism, such as FOXO1 and PGC-1α mdpi.com.

In the context of chemoresistance, metabolic reprogramming, often influenced by SIRT1, can play a crucial role. For example, some cancer cells shift their metabolism towards oxidative phosphorylation (OXPHOS) in response to therapy, a process that can be mediated via the SIRT1–PGC1α signaling pathway, suggesting a potential metabolic strategy to overcome drug resistance by targeting this pathway nih.gov. In colorectal cancer, oxaliplatin-induced DNA damage can lead to NAD+ depletion and subsequent downregulation of SIRT1, which enhances glycolysis and promotes chemoresistance wjgnet.com. Restoring SIRT1 expression or activity can reverse this resistance wjgnet.com.

The interplay between SIRT1, metabolic pathways, and chemoresistance is complex. SIRT1's ability to influence both glycolysis and OXPHOS, depending on the cellular context and available nutrients, allows cancer cells to adapt their metabolism to survive therapeutic stress mdpi.comnih.govwjgnet.com. Targeting SIRT1 or its downstream metabolic effectors represents a potential strategy to overcome chemoresistance nih.govwjgnet.com.

Here are some research findings on SIRT1's influence on chemoresistance and metabolic reprogramming:

Cancer TypeSIRT1 ModulationEffect on Chemoresistance/MetabolismProposed Mechanism(s)Source
Prostate cancerPromotionFosters chemoresistance, metabolic reprogrammingMetabolic reprogramming, immune modulation, DNA repair mdpi.com
Pancreatic cancerInfluenceModulates chemoresistance (e.g., to gemcitabine)Interaction with hypoxic exosomal circRNA, HIF1α stabilization, glycolytic metabolism mdpi.com
Hepatocellular CarcinomaPromotionPromotes chemoresistanceNot explicitly detailed in snippet tandfonline.com
Colorectal cancerDownregulationEnhances chemoresistance (to oxaliplatin)NAD+ depletion, enhanced glycolysis (PKM2, LDHA upregulation) wjgnet.com
Oral cancer cellsDownregulationLeads to drug resistance (to cisplatin)Mitochondrial hyperfusion frontiersin.org
Gastric tumor cellsInhibitionInhibits ferroptosis, enhancing survival (potentially chemoresistance)p53 downregulation frontiersin.org

Compound Information

Advanced Research Methodologies for Studying Sirtuin Modulator 1

In Vitro Experimental Systems

In vitro, or laboratory-based, experiments are foundational for characterizing the interaction between a potential modulator and the SIRT1 enzyme. These systems allow for precise control over experimental conditions to dissect the specific biochemical and cellular effects of the compound.

The initial step in evaluating a potential SIRT1 modulator is often a direct enzymatic assay using purified, recombinant SIRT1 protein. These assays measure the rate of deacetylation of a specific substrate, which is typically a short peptide with an acetylated lysine (B10760008) residue. Often, the substrate is tagged with a fluorophore that changes its fluorescent properties upon deacetylation, allowing for a measurable signal. frontiersin.org

Kinetic analysis is performed to understand how the modulator affects the enzyme's efficiency. For activators, studies may show a decrease in the Michaelis constant (Km) for the peptide substrate, indicating a higher binding affinity, without a significant change in the maximum reaction velocity (Vmax). nih.gov For inhibitors, these assays are used to determine the concentration required to inhibit 50% of the enzyme's activity (IC50). Kinetic studies can also reveal the mechanism of inhibition, such as whether a compound is competitive, non-competitive, or uncompetitive with respect to the substrate or the NAD+ cofactor. frontiersin.orgnih.govmdpi.com For example, the inhibitor EX-527 has been shown to be an uncompetitive inhibitor with respect to NAD+. mdpi.com

Table 1: IC50 Values of Select SIRT1 Inhibitors

Compound Target Sirtuin(s) IC₅₀ (µM) Inhibition Type
Cambinol SIRT1, SIRT2 56 (SIRT1), 59 (SIRT2) Competitive (vs. Histone), Non-competitive (vs. NAD+)
EX-527 SIRT1 0.038 - 0.098 Uncompetitive (vs. NAD+)
Suramin (B1662206) SIRT1, SIRT2 0.297 (SIRT1), 1.150 (SIRT2) Non-competitive (vs. NAD+ and peptide)

Following direct enzyme assays, cell-based assays are used to confirm that a modulator can enter cells and engage its target in a complex biological environment. These assays often measure the acetylation status of known SIRT1 substrates, such as p53. nih.govmdpi.com An effective SIRT1 inhibitor would be expected to increase the amount of acetylated p53, while an activator would decrease it. mdpi.com

Reporter gene assays are also employed, where a reporter protein (like luciferase) is placed under the control of a promoter that is regulated by a transcription factor deacetylated by SIRT1, such as FOXO. Modulation of SIRT1 activity by a compound will lead to a change in the transcription factor's activity, resulting in a measurable change in the reporter signal. This provides a quantifiable readout of the modulator's effect on a specific SIRT1-regulated pathway.

To gain a comprehensive understanding of a SIRT1 modulator's effects, researchers utilize "omics" technologies.

Transcriptomics , often performed using mRNA-sequencing, reveals global changes in gene expression. This can identify entire pathways that are up- or down-regulated by the modulator's effect on SIRT1. For example, studies have used mRNA-seq to reveal SIRT1 targets during adipogenesis. mdpi.com

Proteomics analyzes changes in the levels and post-translational modifications (like acetylation) of thousands of proteins within the cell. This can confirm the modulation of known SIRT1 targets and discover new ones.

Metabolomics studies the impact on cellular metabolism by measuring the levels of small molecule metabolites. Since SIRT1 is a key metabolic sensor, its modulation can lead to significant shifts in metabolic pathways, which can be captured through this approach. nih.gov

Advanced microscopy allows for the visualization of SIRT1 and its targets within the cell. Techniques like immunofluorescence and confocal microscopy can be used to determine the subcellular localization of SIRT1 (which is primarily nuclear but can shuttle to the cytoplasm) and whether a modulator affects this distribution. mdpi.comnih.gov These methods can also visualize changes in the acetylation of specific proteins in different cellular compartments, providing spatial context to the biochemical data.

Structural biology techniques are critical for understanding precisely how a modulator interacts with the SIRT1 enzyme.

X-ray crystallography can determine the three-dimensional structure of SIRT1 in complex with a modulator. nih.gov This provides a detailed atomic-level view of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. Crystal structures have been solved for SIRT1's catalytic domain, revealing a large NAD+-binding domain and a smaller domain that binds the substrate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of SIRT1 in solution and to map the binding site of a modulator.

Computational docking studies use the known structure of SIRT1 to predict how different compounds might bind, guiding the design and optimization of new modulators. nih.gov

In Vivo Animal Models Research (Excluding Human Clinical Models)

To assess the physiological effects of SIRT1 modulators in a whole organism, researchers use various animal models. These studies are essential for understanding the therapeutic potential of a modulator in specific disease contexts. Research has been conducted in rodent models for a range of conditions, including metabolic diseases, cancer, and inflammation. researchgate.netnih.gov For instance, SIRT1 activators have been shown to provide metabolic benefits in mice with diet-induced obesity. researchgate.net In rat models of acetaminophen-induced liver injury, treatment with the SIRT1 activator CAY10591 attenuated hepatotoxicity. nih.gov Similarly, in murine models of psoriasis, the SIRT1 activator resveratrol (B1683913) was shown to reduce disease severity by downregulating inflammatory pathways. dovepress.com

Table 2: Examples of SIRT1 Modulator Research in Animal Models

Modulator Animal Model Disease Context Key Finding
CAY10591 Male Wistar Rats Acetaminophen-induced hepatotoxicity Attenuated liver damage and enhanced SIRT1 activity. nih.gov
Resveratrol Murine Model Imiquimod-induced psoriasis Downregulated IL-17A and IL-19 mRNA levels, reducing disease severity. dovepress.com
Tenovin-6 Mouse Model Melanoma Reduced tumor growth. nih.gov
4'-bromo-resveratrol Braf (V600E)/Pten(NULL) Mice Melanoma Significantly reduced primary tumor volume and lung metastasis. dovepress.com

Genetically Modified Animal Models (e.g., Sirtuin Knockout/Overexpression Mice)

Genetically modified animal models are indispensable tools for validating the specific target of a modulator and understanding its physiological role. These models allow researchers to study the effects of a compound in the presence, absence, or overabundance of its intended target, thereby confirming its mechanism of action.

Sirtuin Knockout (KO) Mice: In these models, the gene encoding for a specific sirtuin (e.g., SIRT1) is deleted. To study a SIRT1 activator like Sirtuin modulator 1, researchers would administer the compound to SIRT1 KO mice. The expected outcome is that the compound would fail to produce its characteristic biological effects in these mice, demonstrating that its action is dependent on the presence of SIRT1. This approach provides strong evidence for target engagement.

Sirtuin Overexpression (Transgenic) Mice: These models are engineered to have higher-than-normal levels of a specific sirtuin. nih.gov this compound would be administered to SIRT1-overexpressing mice to investigate if its effects are enhanced. These models are also valuable for studying the long-term consequences of sustained sirtuin activation, providing insights into potential therapeutic benefits and safety. nih.gov For instance, studies in mice with moderate overexpression of SIRT1 have shown healthier aging, including improved glucose homeostasis and reduced incidence of certain cancers. nih.gov

These genetic models are crucial for dissecting whether the observed effects of this compound are directly due to its interaction with SIRT1 or a result of off-target activities.

Model Type Genetic Modification Purpose in Studying a SIRT1 Modulator Example Finding from Sirtuin Research
Knockout (KO) Deletion of the SIRT1 geneTo confirm that the modulator's effects are SIRT1-dependent.Loss of SIRT2 in a transgenic mouse model of hepatocellular carcinoma resulted in smaller, less proliferative tumors. mdpi.comnih.gov
Overexpression (Transgenic) Insertion of an extra copy of the SIRT1 geneTo study the effects of enhanced SIRT1 activation and long-term benefits.Mice moderately overexpressing SIRT1 show improved health during aging but normal longevity under a standard diet. nih.gov

Disease-Induced Animal Models for Preclinical Efficacy Evaluation

To assess the therapeutic potential of this compound, it is tested in animal models that mimic human diseases where SIRT1 activation is believed to be beneficial. The choice of model depends on the intended therapeutic application. Given SIRT1's role in metabolism, inflammation, and neuroprotection, several models are relevant. nih.govnih.gov

Metabolic Disease Models: To evaluate efficacy in conditions like obesity and type 2 diabetes, models such as diet-induced obesity (DIO) mice are used. researchgate.net Animals are fed a high-fat diet to induce metabolic syndrome. Treatment with a SIRT1 modulator would be expected to improve parameters like glucose tolerance, insulin (B600854) sensitivity, and reduce liver steatosis (fatty liver). nih.gov

Neurodegenerative Disease Models: The neuroprotective potential of SIRT1 modulators can be assessed in models of Alzheimer's or Parkinson's disease. researchgate.net For example, in a mouse model of Parkinson's disease induced by the neurotoxin MPTP, a SIRT1 activator would be evaluated for its ability to protect dopaminergic neurons and improve motor function. frontiersin.org

Inflammatory Disease Models: SIRT1 has anti-inflammatory properties. nih.gov Its modulation can be studied in models of chronic inflammation or acute tissue injury, such as acetaminophen-induced liver injury in rats. nih.gov In such a model, a SIRT1 activator would be assessed for its capacity to reduce liver damage and inflammatory markers. nih.gov

Disease Area Animal Model Example Pathology Mimicked Potential Efficacy Endpoint for a SIRT1 Modulator
Metabolic Disease Diet-Induced Obesity (DIO) MiceObesity, Insulin Resistance, Fatty LiverImproved glucose tolerance, reduced liver fat accumulation. nih.govresearchgate.net
Neurodegeneration MPTP-induced Parkinson's Disease ModelLoss of dopaminergic neurons, motor deficitsPreservation of neurons, improved motor coordination. frontiersin.org
Liver Disease Acetaminophen-Induced HepatotoxicityDrug-induced liver damage and inflammationReduction in plasma liver enzymes (ALT, AST), decreased tissue necrosis. nih.gov
Cardiovascular Disease Middle Cerebral Artery Occlusion (MCAO) Rat ModelIschemic StrokeReduced infarct volume, improved neurological survival rate. nih.gov

Pharmacodynamic Studies in Animal Systems

Pharmacodynamic (PD) studies are designed to understand what a drug does to the body. For this compound, these studies focus on measuring the direct biochemical effects of the compound on SIRT1 activity within the target tissues of a living animal.

The primary function of SIRT1 is to remove acetyl groups from lysine residues on various proteins. frontiersin.org Therefore, a key pharmacodynamic marker for a SIRT1 activator is a decrease in the acetylation of known SIRT1 substrates. Researchers would treat animals with this compound and, at various time points, collect tissues of interest (e.g., liver, muscle, brain). Using techniques like Western blotting or mass spectrometry with specific antibodies, they would measure the acetylation status of SIRT1 targets such as p53, PGC-1α, and FOXO1. frontiersin.org A successful SIRT1 activator would lead to a measurable decrease in the acetylation of these proteins, providing direct evidence of target engagement in vivo.

This approach helps to establish a clear link between the presence of the drug in a tissue and its biological activity at the molecular level.

Evaluation of Biological Biomarkers in Preclinical Animal Models

Biomarkers are measurable indicators of a biological state or condition. In preclinical studies of this compound, biomarkers are used to track both the engagement of the drug with its target (target engagement biomarkers) and the subsequent physiological changes related to efficacy (efficacy biomarkers).

Target Engagement Biomarkers: As described in pharmacodynamic studies, the acetylation status of direct SIRT1 substrates (e.g., acetyl-p53) serves as a proximal biomarker of the drug's action. An increase in NAD+ levels in the tissue, a required cofactor for sirtuin activity, could also be monitored. nih.gov

Efficacy Biomarkers: These biomarkers are related to the disease being studied and indicate whether the drug is having the desired therapeutic effect.

In a metabolic disease model , efficacy biomarkers would include plasma levels of glucose, insulin, and lipids. Gene expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) or metabolic regulators like fibroblast growth factor 21 (FGF21) could also be measured. medchemexpress.com

In a neurodegenerative disease model , biomarkers might include levels of brain-derived neurotrophic factor (BDNF), markers of neuroinflammation (e.g., IL-1β), or the burden of pathological proteins like amyloid-beta. nih.govfrontiersin.org

In cancer models , biomarkers could involve measuring the levels of proteins that control cell proliferation and apoptosis. frontiersin.org

The systematic evaluation of these biomarkers provides a quantitative assessment of the modulator's biological activity and therapeutic impact in preclinical settings.

Biomarker Category Biomarker Example Rationale for Measurement Relevant Disease Context
Target Engagement Decreased acetylation of PGC-1αDirect measure of increased SIRT1 enzymatic activity.Metabolic and Neurodegenerative Diseases
Efficacy (Metabolic) Plasma Glucose and InsulinIndicates improvement in glucose homeostasis and insulin sensitivity.Type 2 Diabetes, Obesity
Efficacy (Inflammatory) Tissue levels of TNF-α, IL-6Measures reduction in pro-inflammatory cytokines.Inflammatory Diseases, Neurodegeneration
Efficacy (Neuroprotection) Brain-Derived Neurotrophic Factor (BDNF)Indicates promotion of neuronal survival and function.Alzheimer's, Parkinson's Disease

Future Research Directions and Unresolved Questions

Elucidating Novel Molecular Targets and Context-Dependent Mechanisms of Sirtuin Modulator 1 Action

While well-known targets of SIRT1 include transcription factors like p53, FOXO, and NF-κB, the full spectrum of its substrates and interacting partners is yet to be completely mapped. preprints.orgnih.govresearchgate.net Future research must focus on identifying novel, tissue-specific, and context-dependent molecular targets of SIRT1 modulation. Understanding how SIRT1's activity is altered by different cellular stressors, metabolic states, and in various disease microenvironments is crucial. nih.govnih.gov

SIRT1's function is highly dependent on the cellular context; for instance, its interaction with p53 can either promote cell survival by allowing for DNA repair or induce apoptosis if cellular damage is beyond repair. nih.gov Similarly, its deacetylation of FOXO proteins can suppress pro-apoptotic genes, thereby fostering cell survival. nih.gov The decision between these opposing outcomes is governed by a complex network of interactions that are not fully understood. nih.gov Research should employ advanced proteomic and genomic techniques to uncover these context-specific mechanisms and identify the upstream signals and post-translational modifications that dictate SIRT1's functional switch. nih.gov

Table 1: Key Research Questions on SIRT1 Molecular Targets

Research Question Rationale Potential Approach
What are the undiscovered, tissue-specific substrates of SIRT1? To identify novel therapeutic targets and understand tissue-specific effects of SIRT1 modulation. Mass spectrometry-based proteomics in various preclinical models.
How does the cellular microenvironment influence SIRT1's substrate selection? To understand the context-dependent nature of SIRT1's function in health and disease. Co-culture systems and 3D organoid models mimicking specific disease states.
What upstream signaling pathways determine whether SIRT1 activation is pro-survival or pro-apoptotic? To predict the outcome of SIRT1 modulation and develop more targeted therapeutic strategies. Kinome and phosphoproteome profiling in response to SIRT1 modulation under different stress conditions.

Exploring Synergistic Effects of this compound with Other Preclinical Therapeutic Strategies

The complexity of diseases like cancer and neurodegeneration often requires combination therapies. A significant future direction is the systematic exploration of synergistic effects between SIRT1 modulators and existing or emerging preclinical therapeutic strategies. For example, preclinical studies in multiple myeloma have shown that the SIRT1 activator SRT1720 can enhance the cytotoxic activity of conventional treatments like bortezomib (B1684674) and dexamethasone. nih.gov Similarly, combining SIRT1 modulation with radiotherapy or other chemotherapeutic agents has shown potential. dovepress.com

Future investigations should move beyond empirical testing and adopt a mechanism-based approach. This involves identifying pathways that are co-regulated by SIRT1 and other therapeutic agents. For instance, since SIRT1 is a key regulator of DNA repair and apoptosis, combining SIRT1 inhibitors with DNA-damaging agents could be a powerful anti-cancer strategy. nih.govresearchgate.net Conversely, in neurodegenerative diseases, combining SIRT1 activators with agents that reduce oxidative stress or protein aggregation could yield synergistic neuroprotective effects. frontiersin.orgnih.govmdpi.com

Development and Refinement of Advanced Preclinical Models for Comprehensive Evaluation of this compound

The evaluation of SIRT1 modulators has largely relied on traditional 2D cell cultures and conventional animal models. frontiersin.orgnih.gov While informative, these models often fail to capture the intricate cellular interactions and microenvironmental factors of human diseases. The development and refinement of more sophisticated preclinical models are paramount for a comprehensive assessment of SIRT1-targeted therapies.

This includes the expanded use of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect tumor heterogeneity and the host immune response. Furthermore, three-dimensional (3D) organoid cultures are emerging as powerful tools to study tissue-specific responses to SIRT1 modulators in a more physiologically relevant context. For neurodegenerative diseases, models that incorporate human-induced pluripotent stem cells (iPSCs) from patients can provide valuable insights into the efficacy and mechanisms of SIRT1 modulators on a genetic background relevant to the disease. researchgate.net

Addressing Research Gaps in Long-Term Biological Effects and Potential Adaptation Mechanisms in Preclinical Settings

Most preclinical studies on SIRT1 modulators focus on short-term effects. A critical research gap is the lack of understanding regarding the long-term biological consequences and potential adaptation mechanisms following sustained SIRT1 modulation. Chronic activation or inhibition of a central metabolic and stress-response regulator like SIRT1 could lead to unforeseen cellular adaptations, feedback loops, or compensatory mechanisms. nih.gov

Longitudinal studies in preclinical animal models are necessary to assess the durability of therapeutic effects and to monitor for any potential adverse outcomes over extended periods. nih.gov These studies should investigate potential changes in gene expression, metabolic reprogramming, and the emergence of resistance mechanisms. Understanding how cells and organisms adapt to chronic SIRT1 modulation is essential for predicting long-term efficacy and for designing strategies to overcome potential resistance.

Methodological Innovations for Enhanced Sirtuin Modulator Research and Discovery

Advancements in research methodologies will be crucial for accelerating the discovery and development of next-generation SIRT1 modulators. Innovations in computational methods, such as structure-based virtual screening and machine learning algorithms, can facilitate the identification of more potent and isoform-selective compounds. nih.govnih.gov

High-throughput screening (HTS) technologies remain a cornerstone for discovering novel chemical scaffolds. nih.gov Furthermore, the development of novel biochemical and cell-based assays that can more accurately report on the activity of SIRT1 against specific substrates in a physiological context is needed. Methodological innovations should also focus on improving drug delivery. The development of nanotechnology-based formulations or other advanced delivery systems could help overcome the poor bioavailability that has limited the clinical translation of some SIRT1 modulators. frontiersin.orgmdpi.com

Table 2: Emerging Methodologies in SIRT1 Research

Methodology Application Potential Impact
CRISPR-based screening Identification of genes that synergize with or confer resistance to SIRT1 modulators. Discovery of novel combination therapies and resistance mechanisms.
Single-cell RNA sequencing Analysis of heterogeneous cellular responses to SIRT1 modulation within a tissue or tumor. Deeper understanding of on-target and off-target effects at the cellular level.
Advanced Imaging Techniques Real-time visualization of SIRT1 activity and localization within living cells and organisms. Elucidation of the dynamic regulation of SIRT1 in response to stimuli.

Understanding the Dual Role of Sirtuin Modulation in Various Biological Contexts and Diseases (e.g., Pro-survival vs. Pro-apoptotic in cancer)

One of the most significant challenges in targeting SIRT1 is its dual, often contradictory, role in various diseases, particularly cancer. nih.govfrontiersin.org In some contexts, SIRT1 acts as a tumor suppressor by promoting genomic stability and inducing apoptosis or senescence in damaged cells. nih.govnih.gov In other contexts, it functions as an oncogene by deacetylating and inactivating tumor suppressors like p53, thereby promoting cell survival, proliferation, and resistance to chemotherapy. nih.govfrontiersin.orgresearch-archive.org

This duality underscores that the effect of SIRT1 modulation is highly dependent on the specific cancer type, the genetic background of the tumor, and the cellular stress level. nih.govfrontiersin.org Future research must focus on dissecting the molecular switches that determine this functional dichotomy. Identifying reliable biomarkers that can predict whether a tumor will respond favorably to SIRT1 activation versus inhibition is a critical unmet need. A systematic review of studies indicated that the natural upregulation of SIRT1 in cancer cells often correlates with tumorigenesis, while its anti-cancer properties seem to be enhanced when it is pharmacologically activated. research-archive.org This suggests that the context of modulation is key. A deeper understanding of these context-dependent roles is essential for the safe and effective clinical application of SIRT1 modulators.

Q & A

Q. What are the primary molecular mechanisms by which Sirtuin Modulator 1 (e.g., SRT3025) influences SIRT1 activity?

this compound (SRT3025) acts as a pharmacological activator of SIRT1, enhancing its NAD⁺-dependent deacetylase activity. Mechanistically, it binds to the enzyme-substrate complex, stabilizing interactions between SIRT1, NAD⁺, and acetylated peptides. This stabilization increases catalytic efficiency by modulating local conformational changes, as demonstrated by kinetic assays showing an EC₅₀ < 1 μM . The compound’s efficacy is linked to its ability to enhance stress resistance pathways, such as FOXO3 deacetylation, which reduces apoptosis and promotes cellular homeostasis under oxidative stress .

Q. What experimental assays are recommended to validate this compound activity in vitro?

Key assays include:

  • Fluorometric deacetylation assays : Measure SIRT1 activity using fluorogenic substrates (e.g., acetylated p53 peptides) and quantify NAD⁺-dependent deacetylation rates .
  • Isothermal titration calorimetry (ITC) : Characterize binding affinities between the modulator, SIRT1, and co-substrates .
  • Western blotting : Assess downstream effects (e.g., FOXO3 deacetylation) in cell lines treated with the modulator . Ensure assays include controls for NAD⁺ dependency and specificity (e.g., SIRT1 knockdown models).

Q. How should researchers design dose-response experiments for this compound to account for cellular context?

Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture EC₅₀ values. Include:

  • Cell viability assays (e.g., MTT) to rule out cytotoxicity at higher doses.
  • Time-course analyses to distinguish acute vs. chronic effects on SIRT1 targets.
  • Tissue-specific models : Test in hepatocytes, neurons, or adipocytes, as SIRT1’s metabolic roles vary by cell type .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s activation mechanisms across studies?

Discrepancies often arise from differences in assay conditions (e.g., NAD⁺ levels, substrate specificity). Apply mechanism-based kinetic models to unify findings:

  • Use rapid equilibrium approximations to quantify modulator effects on steady-state parameters (e.g., Kₘ, Vₘₐₓ) under varying NAD⁺ concentrations .
  • Validate predictions with molecular dynamics simulations to visualize modulator-induced conformational changes in SIRT1 .
  • Compare datasets using Bland-Altman plots to identify systematic biases in experimental setups .

Q. What strategies optimize the selectivity of this compound for SIRT1 over other sirtuin isoforms (e.g., SIRT3)?

  • Structure-activity relationship (SAR) studies : Modify the modulator’s chemical scaffold to avoid binding pockets conserved in SIRT3 (e.g., the hydrophobic NAD⁺-binding cleft) .
  • Isoform-specific assays : Test modulator activity against recombinant SIRT2, SIRT3, and SIRT6 in parallel .
  • Cryo-EM or X-ray crystallography : Resolve co-crystal structures of the modulator with SIRT1 vs. SIRT3 to identify selectivity determinants .

Q. How can researchers address conflicting data on this compound’s metabolic effects in preclinical models?

  • Meta-analysis : Pool data from independent studies (e.g., glucose tolerance tests, hepatic lipid profiles) and apply random-effects models to assess heterogeneity .
  • Phenotype standardization : Use consistent metabolic endpoints (e.g., respiratory exchange ratio, adipocyte size) across experiments.
  • Genetic validation : Combine modulator treatment with tissue-specific SIRT1 knockout models to confirm on-target effects .

Methodological Guidance

Q. What statistical approaches are robust for analyzing dose-dependent this compound effects?

  • Non-linear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Principal component analysis (PCA) to disentangle confounding variables in omics datasets (e.g., metabolomics after modulator treatment) .

Q. How should researchers document experimental protocols for reproducibility?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Detailed supplementals : Include raw kinetic data, chemical synthesis routes, and assay buffer compositions .
  • Code sharing : Publish scripts for computational models (e.g., Python/R scripts for kinetic simulations) .
  • Negative results : Report failed experiments (e.g., lack of effect in certain cell lines) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.